molecular formula C18H17ClN2O4 B11554698 N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

Cat. No.: B11554698
M. Wt: 360.8 g/mol
InChI Key: PUCUUSJPDSYVQY-DNTJNYDQSA-N
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Description

N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
  • N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
  • N’-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline

Uniqueness

N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is unique due to its specific structural features, such as the presence of the benzodioxole ring and the hydrazide functional group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H17ClN2O4

Molecular Weight

360.8 g/mol

IUPAC Name

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H17ClN2O4/c1-11-3-4-14(5-12(11)2)23-9-18(22)21-20-8-13-6-16-17(7-15(13)19)25-10-24-16/h3-8H,9-10H2,1-2H3,(H,21,22)/b20-8+

InChI Key

PUCUUSJPDSYVQY-DNTJNYDQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC3=C(C=C2Cl)OCO3)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC3=C(C=C2Cl)OCO3)C

Origin of Product

United States

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